molecular formula C7H4FNO B1304121 3-Fluoro-4-hydroxybenzonitrile CAS No. 405-04-9

3-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1304121
CAS No.: 405-04-9
M. Wt: 137.11 g/mol
InChI Key: DPSSSDFTLVUJDH-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzonitrile (CAS: 405-04-9, molecular formula: C₇H₄FNO) is a fluorinated aromatic compound featuring a hydroxyl (-OH) and cyano (-CN) group at the para and meta positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Key applications include:

  • Pharmaceutical synthesis: Used in the preparation of 4-(2-Bromo-ethoxy)-3-fluorobenzonitrile, a precursor for cardiac arrhythmia therapeutics ().
  • Enzymatic studies: Acts as a substrate for CYP152 peroxygenases, enabling hydroxylation and dehalogenation reactions ().
  • Catalytic promiscuity: Demonstrated reactivity in ortho- and para-hydroxylation when catalyzed by engineered P450 enzymes ().

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Fluoro-4-methylbenzonitrile (CAS: 170572-49-3)

Property 3-Fluoro-4-hydroxybenzonitrile 3-Fluoro-4-methylbenzonitrile
Substituents -OH (para), -CN (meta), -F (meta) -CH₃ (para), -CN (meta), -F (meta)
Molecular Weight 137.11 g/mol 135.14 g/mol
Synthetic Yield ~60–67% () Up to 100% (optimized routes, )
Applications Enzyme substrates, drug intermediates High-purity intermediates for materials science
Key Differences Hydroxyl group enhances hydrogen bonding; lower thermal stability Methyl group improves hydrophobicity and stability

Analysis: The methyl substituent in 3-Fluoro-4-methylbenzonitrile eliminates hydrogen-bonding capacity, increasing lipophilicity. This makes it suitable for reactions requiring non-polar environments. Its synthesis via LookChem’s optimized routes achieves higher yields (89–100%) compared to the hydroxyl analog’s moderate yields ().

3,5-Difluoro-4-hydroxybenzonitrile Derivatives

  • Structure : Additional fluorine at the ortho position ().
  • Reactivity : Enhanced electronegativity alters electronic distribution, affecting enzymatic recognition. For example, triazole-modified derivatives exhibit stable hemiaminal formations due to fluorine’s electron-withdrawing effects ().
  • Applications : Explored in medicinal chemistry for improved metabolic stability and target binding.

3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile

Property This compound 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile
Substituents Single -OH group Phenoxy (-O-C₆H₄-OH) extension
Crystallinity Not reported Defined crystal structure (X-ray data, )
Applications Drug synthesis Herbicide intermediates ()

Analysis: The phenoxy group introduces steric bulk, reducing solubility in polar solvents but enhancing herbicidal activity. X-ray studies confirm planar aromatic rings, facilitating π-π stacking in crystal lattices ().

Positional Isomers: 2-Fluoro-4-hydroxybenzonitrile vs. 4-Cyano-3-fluorophenol

Property 2-Fluoro-4-hydroxybenzonitrile 4-Cyano-3-fluorophenol (ST00733)
Substituent Positions -F (ortho), -CN (meta), -OH (para) -F (meta), -CN (para), -OH (ortho)
Melting Point 123–125°C () 133–135°C ()
Acidity Higher (proximity of -OH and -F) Lower (reduced resonance stabilization)

Analysis: The ortho-fluorine in 2-Fluoro-4-hydroxybenzonitrile increases acidity due to inductive effects, while the para-cyano group in 4-Cyano-3-fluorophenol enhances thermal stability.

Biological Activity

3-Fluoro-4-hydroxybenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and antitumor effects, as well as its applications in biochemical research.

  • Molecular Formula : C7H4FNO
  • Molecular Weight : 137.11 g/mol
  • SMILES : Oc1ccc(cc1F)C#N
  • InChI Key : DPSSSDFTLVUJDH-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in bladder cancer cells. Mechanistic studies suggest that this effect is mediated through the degradation of specific proteins involved in cell survival pathways, such as PHLPP2, which regulates Akt signaling .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A comprehensive evaluation of various derivatives of benzonitriles, including this compound, showed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess the inhibition zones, indicating a promising avenue for developing new antibiotics .
  • Antitumor Mechanism Investigation :
    • In a controlled laboratory setting, researchers treated human bladder cancer cell lines with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. This suggests that the compound may serve as a lead for developing novel anticancer agents targeting specific molecular pathways involved in tumor progression .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMethod UsedKey Findings
AntimicrobialVarious bacterial strainsDisk diffusion assaySignificant inhibition of bacterial growth
AntitumorHuman bladder cancer cellsCell viability assaysInduction of apoptosis via PHLPP2 degradation

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-fluoro-4-hydroxybenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: A one-step synthesis involves nucleophilic aromatic substitution between hydroquinone and 3,4-difluorobenzonitrile. The reaction typically uses polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to activate the fluorine substituent at the 4-position of the benzonitrile precursor. Yield optimization requires strict control of stoichiometry (hydroquinone in slight excess) and inert atmosphere to prevent oxidation byproducts. X-ray crystallography confirms regioselective substitution at the 4-fluoro position .

Q. How is this compound structurally characterized, and what analytical techniques are critical for purity assessment?

Methodological Answer: Structural confirmation relies on 1^1H/19^19F NMR and FTIR spectroscopy. The hydroxyl group (-OH) exhibits a broad peak at ~3300 cm1^{-1} in IR, while 19^19F NMR shows a singlet near -110 ppm for the fluorine substituent. Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. GC-MS with electron ionization (EI) at 70 eV further identifies trace impurities, such as unreacted 3,4-difluorobenzonitrile .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: The compound has a melting point of 133–135°C and a molecular weight of 137.11 g/mol. Its solubility varies significantly: highly soluble in DMSO (>50 mg/mL) but sparingly in water (<1 mg/mL). The pKa of the hydroxyl group is ~8.5, necessitating pH-controlled conditions for reactions involving deprotonation. Stability studies indicate degradation under prolonged UV exposure, requiring storage in amber vials at room temperature .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing cyano (-CN) and fluorine groups activate the aromatic ring toward electrophilic substitution at the ortho and para positions relative to the hydroxyl group. Density Functional Theory (DFT) calculations predict enhanced reactivity at the 2- and 5-positions. Experimental validation uses Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3_3)4_4, K2_2CO3_3, 80°C) to generate biaryl derivatives, monitored by LC-MS for intermediate tracking .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

Methodological Answer: Under strong acids (e.g., H2_2SO4_4), the hydroxyl group undergoes sulfonation, while bases (e.g., NaOH) promote nitrile hydrolysis to carboxylic acid. Stabilization involves buffering reactions near neutral pH (e.g., phosphate buffer, pH 7.2) and using mild reagents like trimethylsilyl chloride (TMSCl) to protect the hydroxyl group. Accelerated stability testing (40°C/75% RH for 30 days) combined with HPLC-UV quantifies degradation pathways .

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

Methodological Answer: The compound serves as a key intermediate in fluoroquinolone antibiotics (e.g., moxifloxacin). The hydroxyl group is functionalized via Mitsunobu reaction with secondary alcohols (DIAD, PPh3_3) to introduce side chains. Fluorine’s meta-directing effect facilitates regioselective nitration (HNO3_3/H2_2SO4_4) at the 5-position for subsequent reduction to amino derivatives. In vitro assays confirm antimicrobial activity of derivatives against Gram-positive bacteria (MIC ≤ 1 µg/mL) .

Properties

IUPAC Name

3-fluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSSSDFTLVUJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382367
Record name 3-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405-04-9
Record name 4-Cyano-2-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Bromo-2-fluorophenol (10 ml, 91 mmol) and 9.85 g (0.11 mol) of CuCN were combined in 75 ml of NMP with stirring under nitrogen, and the mixture was heated at 150° C. for 5 h. The mixture was diluted with 200 ml of ether, stirred, and decanted. The residue was diluted again with 200 ml of ether, heated, and decanted. The combined decantates were washed with water, 1N HCl solution, water, and brine, and dried over magnesium sulfate. The organic solution was concentrated in vacuo to provide 12 g of a white solid which was triturated in carbon tetrachloride and filtered to afford 7.29 g (72.1%) of the title compound.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
CuCN
Quantity
9.85 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

BBr3 (20 mL, 0.211 mol) was added to 3-fluoro-4-methoxybenzonitrile (15.6 g, 0.103 mol) in dichloromethane (100 mL) at 0° C. The mixture was refluxed for 3 days under a nitrogen atmosphere. The reaction mixture was quenched with ice water and extracted with dichloromethane. The organic layer was washed with water and brine and then dried over sodium sulfate. Solvent evaporation under reduced pressure gave 13.3 g (94%) of the product as a gray solid. 1H NMR (400 MHz, CDCl3) δ 7.38-7.42 (m, 2H), 7.09 (dd, J=8.8 Hz, 8.4 Hz, 1H), 5.68 (s, 1H).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
94%

Synthesis routes and methods III

Procedure details

BBr3 (23 ml, 0.242 mol) was added to 3-Fluoro-4-methoxy-benzonitrile (24.4 g, 0.16 mol) in dichloromethane (200 ml) at −78° C. and stirring continued overnight at room temperature. Another portion of BBr3 (23 ml, 0.242 mol) was added at −78° C. and stirring continued at RT for 2 days under nitrogen atmosphere. The reaction mixture was quenched with ice water and extracted with dichloromethane. Organic layer was washed with water and brine, and dried over sodium sulfate. Solvent evaporation under reduced pressure gave 20 g of the sub-title compound as a solid. This was taken for next step without further purification.
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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